molecular formula C21H25N3O3 B2566401 (Z)-{2,2-bis[(2,4-dimethylphenyl)carbamoyl]ethylidene}(methyl)oxidoazanium CAS No. 400088-03-1

(Z)-{2,2-bis[(2,4-dimethylphenyl)carbamoyl]ethylidene}(methyl)oxidoazanium

Cat. No.: B2566401
CAS No.: 400088-03-1
M. Wt: 367.449
InChI Key: UYMVOCKYSUIGLX-MSXFZWOLSA-N
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Description

(Z)-{2,2-bis[(2,4-dimethylphenyl)carbamoyl]ethylidene}(methyl)oxidoazanium is a complex synthetic organic compound designed for advanced chemical and pharmaceutical research applications. Its molecular structure features a specific (Z) configuration around the ethylidene double bond and incorporates multiple carbamoyl functional groups. This unique architecture suggests potential as a key intermediate in the synthesis of novel chemical entities or as a core scaffold in structure-activity relationship (SAR) studies. Researchers can leverage this compound in exploratory projects, including medicinal chemistry and drug discovery, where such structures are often investigated for their biological and physicochemical properties. This product is intended for use by qualified laboratory personnel only. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

3-(2,4-dimethylanilino)-2-[(2,4-dimethylphenyl)carbamoyl]-N-methyl-3-oxopropan-1-imine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-13-6-8-18(15(3)10-13)22-20(25)17(12-24(5)27)21(26)23-19-9-7-14(2)11-16(19)4/h6-12,17H,1-5H3,(H,22,25)(H,23,26)/b24-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMVOCKYSUIGLX-MSXFZWOLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C=[N+](C)[O-])C(=O)NC2=C(C=C(C=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)C(/C=[N+](/C)\[O-])C(=O)NC2=C(C=C(C=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-{2,2-bis[(2,4-dimethylphenyl)carbamoyl]ethylidene}(methyl)oxidoazanium typically involves multi-step organic reactions. One common approach is the reaction of 2,4-dimethylphenyl isocyanate with an appropriate ethylidene precursor under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an inert solvent like dichloromethane. The resulting intermediate is then treated with a methylating agent, such as methyl iodide, to introduce the methyl oxidoazanium group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-{2,2-bis[(2,4-dimethylphenyl)carbamoyl]ethylidene}(methyl)oxidoazanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxidoazanium group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-{2,2-bis[(2,4-dimethylphenyl)carbamoyl]ethylidene}(methyl)oxidoazanium is used as a reagent in organic synthesis, particularly in the formation of complex molecular architectures. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific enzymes and proteins, providing insights into their functions and mechanisms.

Medicine

In medicine, (Z)-{2,2-bis[(2,4-dimethylphenyl)carbamoyl]ethylidene}(methyl)oxidoazanium is investigated for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer synthesis.

Mechanism of Action

The mechanism of action of (Z)-{2,2-bis[(2,4-dimethylphenyl)carbamoyl]ethylidene}(methyl)oxidoazanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to the modulation of enzymatic activity. Additionally, its ability to undergo redox reactions allows it to influence cellular oxidative states and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Key Structural Differences Potential Applications/Properties References
(Z)-{2,2-bis[(2,4-dimethylphenyl)carbamoyl]ethylidene}(methyl)oxidoazanium Central oxidoazanium group; Z-configuration; dual (2,4-dimethylphenyl)carbamoyl substituents Possible ligand for metal coordination; unconfirmed biological activity
Methylenebis-{2,4-bis(2,4-dimethylphenyl)-6-[2-hydroxy-4-(3-butyloxy-2-hydroxypropoxy)phenyl]-s-triazine} Triazine core; hydroxyl and alkyloxy substituents; methylene-linked bis-structure UV stabilizers (e.g., in polymers); light absorption in 300–400 nm range
(Z)-[3-(2-Chloro-6-fluorobenzyl)-2,4-dihydroxyphenyl]methylidene}(methyl)ammoniumolate Chloro-fluoro-benzyl group; dihydroxyphenyl backbone; Z-configuration Antimicrobial or enzyme inhibition (hypothesized based on halogenated aromatic motifs)
2,4-bis(2,4-dimethylphenyl)-6-[2-hydroxy-4-(3-nonyloxy-2-hydroxypropyloxy)phenyl]-s-triazine Nonyloxy chain; triazine core with hydroxyl groups Enhanced hydrophobicity for coatings; UV protection in industrial materials

Key Observations

Functional Group Variations: The target compound’s oxidoazanium group distinguishes it from triazine-based analogues (e.g., methylenebis-triazines), which prioritize UV stabilization via conjugated aromatic systems .

Substituent Effects :

  • The 2,4-dimethylphenyl groups in the target compound and triazine derivatives enhance steric bulk and electron-donating capacity, which may stabilize charge-transfer complexes.

Synthetic Accessibility :

  • Triazine derivatives are well-documented in industrial synthesis (e.g., UV stabilizers) , whereas the target compound’s synthesis is less described, possibly due to challenges in stabilizing the oxidoazanium moiety.

Research Findings and Data Gaps

  • Thermodynamic Stability: No data on the target compound’s stability under thermal or photolytic conditions are available. Triazine analogues, however, show high stability in polymer matrices .
  • Solubility and Reactivity: The oxidoazanium group likely increases water solubility compared to non-ionic triazine derivatives, but experimental confirmation is absent.
  • Biological Activity : While halogenated analogues hypothesize antimicrobial roles , the target compound’s biological profile remains unexplored.

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